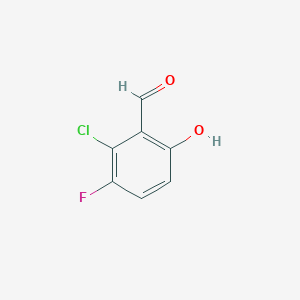

2-Chloro-3-fluoro-6-hydroxybenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-3-fluoro-6-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFO2/c8-7-4(3-10)6(11)2-1-5(7)9/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIJQDOONYNJEHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)C=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-3-fluoro-6-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Chloro-3-fluoro-6-hydroxybenzaldehyde (CAS No. 1083103-41-6), a halogenated aromatic aldehyde of interest in synthetic chemistry. Due to its unique substitution pattern, this compound presents a versatile scaffold for the development of novel molecules in the pharmaceutical and agrochemical industries. This document synthesizes available data and provides expert insights into its structure, properties, potential reactivity, and safe handling, leveraging data from analogous compounds where direct experimental information is limited.

Introduction and Molecular Overview

This compound is a polysubstituted aromatic compound featuring an aldehyde, a hydroxyl group, and two different halogen atoms on the benzene ring. The strategic placement of these functional groups—a hydroxyl group ortho to the aldehyde, with chlorine and fluorine atoms at adjacent positions—imparts a distinct electronic and steric environment, making it a valuable intermediate for complex organic synthesis. The interplay between the electron-withdrawing effects of the halogens and the aldehyde, and the electron-donating nature of the hydroxyl group, governs its reactivity and potential applications.

The structural features suggest potential for intramolecular hydrogen bonding between the ortho-hydroxyl group and the aldehyde's carbonyl oxygen, a common characteristic in salicylaldehyde derivatives. This interaction can influence the compound's conformation, acidity, and reactivity.

dot

Caption: Figure 1: Chemical Structure

Physicochemical Properties

While extensive experimental data for this specific molecule is not widely published, key physicochemical properties can be compiled from chemical supplier databases. These properties are fundamental for its handling, storage, and application in synthetic protocols.

| Property | Value | Source |

| CAS Number | 1083103-41-6 | [1] |

| Molecular Formula | C₇H₄ClFO₂ | [1] |

| Molecular Weight | 174.56 g/mol | [2] |

| Physical Form | Solid | |

| Storage Temperature | 2-8°C | |

| Purity | Typically >96% | |

| InChI Key | GSRXJDYHEMZYIQ-UHFFFAOYSA-N |

Predicted Spectroscopic Profile

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the hydroxyl proton, and the two aromatic protons.

-

Aldehydic Proton (-CHO): A singlet is anticipated in the downfield region, likely between δ 9.5 and 10.5 ppm, due to the deshielding effect of the carbonyl group.

-

Hydroxyl Proton (-OH): A broad singlet is expected, with its chemical shift being highly dependent on solvent and concentration. Intramolecular hydrogen bonding could shift this signal significantly downfield, potentially to δ 10.0-12.0 ppm.

-

Aromatic Protons (Ar-H): Two signals are expected in the aromatic region (δ 6.5-8.0 ppm). These would likely appear as doublets or doublet of doublets due to coupling with each other and potentially with the fluorine atom.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will be characterized by signals for the carbonyl carbon, and the six aromatic carbons, with C-F coupling influencing the signals of fluorine-bearing and adjacent carbons.

-

Carbonyl Carbon (-CHO): Expected around δ 190-200 ppm.

-

Aromatic Carbons: Six distinct signals are expected. The carbon attached to the fluorine atom will appear as a doublet with a large coupling constant (¹JCF). Carbons at the ortho and meta positions to the fluorine will also exhibit smaller C-F couplings.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would provide confirmation of the key functional groups.

-

O-H Stretch: A broad band in the region of 3200-3400 cm⁻¹ for the hydroxyl group. Intramolecular hydrogen bonding may cause this band to be broader and shifted to a lower wavenumber.

-

C=O Stretch: A strong absorption band around 1650-1700 cm⁻¹ corresponding to the aldehyde carbonyl group.

-

C-Cl and C-F Stretches: Absorptions in the fingerprint region, typically below 1200 cm⁻¹.

Synthesis and Reactivity Profile

Potential Synthetic Pathways

Specific, documented synthetic procedures for this compound are not prevalent in the literature. However, its synthesis can be conceptualized through established organometallic and electrophilic aromatic substitution reactions. A plausible retrospective approach is outlined below.

dot

Sources

A Technical Guide to 2-Chloro-3-fluoro-6-hydroxybenzaldehyde: Synthesis, Structure, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-chloro-3-fluoro-6-hydroxybenzaldehyde, a polysubstituted aromatic aldehyde of interest in medicinal chemistry and organic synthesis. While specific literature on this exact molecule is emerging, this document synthesizes established principles and data from closely related analogues to offer a robust framework for its study and application.

Compound Identification and Structural Elucidation

Chemical Identity:

| Parameter | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1263378-00-2 | [1][2] |

| Molecular Formula | C₇H₄ClFO₂ | [1] |

| Molecular Weight | 174.56 g/mol | N/A |

| Canonical SMILES | C1=C(C(=C(C=O)C(=C1)O)Cl)F | [2] |

Structural Features:

This compound possesses a unique substitution pattern on the benzene ring that dictates its chemical reactivity and potential biological activity. The key functional groups are:

-

An Aldehyde Group (-CHO): A versatile functional group that can undergo a wide range of chemical transformations, including oxidation, reduction, and condensation reactions. It serves as a crucial handle for synthetic modifications.

-

A Hydroxyl Group (-OH): This group can act as a hydrogen bond donor and acceptor, influencing the molecule's solubility and interactions with biological targets. Its position ortho to the aldehyde group allows for potential intramolecular hydrogen bonding.

-

Halogen Atoms (Chlorine and Fluorine): The presence and position of these halogens significantly impact the electronic properties of the aromatic ring. Fluorine, being highly electronegative, can modulate the acidity of the hydroxyl group and influence the molecule's metabolic stability and binding affinity in a biological context.[3] The chlorine atom further contributes to the electronic landscape of the molecule.

Caption: Structure of this compound.

Proposed Synthetic Pathways

A Potential Retrosynthetic Approach:

A logical retrosynthetic analysis suggests that the target molecule can be constructed from a suitably substituted phenol. The key transformations would involve the introduction of the aldehyde and halogen functional groups in a regioselective manner.

Caption: Retrosynthetic analysis of this compound.

Experimental Protocol (Hypothetical):

The synthesis could proceed via a multi-step sequence, likely starting from a commercially available fluorophenol. The following is a proposed, logical workflow:

-

Chlorination of a Fluorophenol: Introduction of a chlorine atom onto the fluorophenol ring. The regioselectivity of this step would be critical and influenced by the directing effects of the existing hydroxyl and fluoro groups.

-

Ortho-Formylation: Introduction of the aldehyde group at the position ortho to the hydroxyl group. Methods like the Duff reaction or the Reimer-Tiemann reaction could be employed, with the choice of reagents and conditions being crucial to achieve the desired regioselectivity.[7]

-

Purification: The final product would require purification, likely through techniques such as column chromatography or recrystallization, to isolate the desired isomer from any side products.

Spectroscopic Characterization (Predicted)

Detailed spectroscopic data for this specific molecule is not widely published. However, based on its structure and data from analogous compounds, the following spectral characteristics can be predicted.[7][8]

| Technique | Predicted Spectral Features |

| ¹H NMR | - Aldehyde proton (singlet, ~9.5-10.5 ppm)- Aromatic protons (doublets or multiplets, ~6.5-7.5 ppm)- Phenolic proton (broad singlet, chemical shift concentration-dependent) |

| ¹³C NMR | - Carbonyl carbon (~190-200 ppm)- Aromatic carbons (~110-160 ppm, with C-F and C-Cl coupling) |

| FT-IR | - O-H stretch (broad, ~3200-3600 cm⁻¹)- C-H stretch (aromatic, ~3000-3100 cm⁻¹)- C=O stretch (strong, ~1650-1700 cm⁻¹)- C-Cl stretch (~600-800 cm⁻¹) |

| Mass Spec. | - Molecular ion peak corresponding to the molecular weight (174.56 g/mol ) and characteristic isotopic pattern for a chlorine-containing compound. |

Workflow for Structural Confirmation:

Caption: Workflow for the synthesis and structural confirmation.

Potential Applications in Drug Development

Substituted benzaldehydes are valuable precursors and intermediates in the synthesis of a wide array of pharmaceutical compounds.[9][10][11][12] The unique combination of functional groups in this compound makes it a promising scaffold for several reasons:

-

Versatile Synthetic Intermediate: The aldehyde and hydroxyl groups provide reactive sites for building more complex molecules, such as Schiff bases, chalcones, and various heterocyclic systems, which are common motifs in drug candidates.[13][14]

-

Modulation of Physicochemical Properties: The fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and alter the pKa of the nearby hydroxyl group, all of which are critical parameters in drug design.[3]

-

Bioisosteric Replacement: The halogen and hydroxyl groups can serve as bioisosteres for other functional groups, allowing for the fine-tuning of a drug candidate's properties.

Potential Therapeutic Areas:

Given the biological activities of related halogenated and hydroxylated aromatic compounds, this compound could serve as a starting point for the development of novel agents in areas such as:

-

Antimicrobial Agents: Many phenolic and halogenated compounds exhibit antimicrobial properties.

-

Anticancer Agents: The development of Schiff bases and other derivatives from substituted benzaldehydes has been a strategy in cancer research.[13]

-

Enzyme Inhibitors: The specific substitution pattern may allow for targeted interactions with the active sites of various enzymes.

Conclusion

This compound is a chemical entity with significant potential as a building block in medicinal chemistry. While detailed experimental data remains to be broadly published, this guide provides a scientifically grounded framework for its synthesis, characterization, and potential applications. As research into novel substituted aromatic compounds continues, this molecule may prove to be a valuable tool for the development of new therapeutic agents.

References

-

Kim, S. J., Roe, G., Holland, E., & Ocius, K. (n.d.). Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. Liberty University. Available at: [Link]

-

van der Heijden, G., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4088-4092. Available at: [Link]

-

van der Heijden, G., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. ResearchGate. Available at: [Link]

-

Bagnoli, L., et al. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Molecules, 27(5), 1619. Available at: [Link]

-

PubChem. (n.d.). 2-Chloro-6-fluorobenzaldehyde. National Center for Biotechnology Information. Available at: [Link]

-

(2012). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Journal of Optoelectronics and Biomedical Materials, 4(4), 63-69. Available at: [Link]

-

Bankston, D. (2004). Conversion of Benzal Halides to Benzaldehydes in the Presence of Aqueous Dimethylamine. Synthesis, 2004(02), 283-289. Available at: [Link]

-

Singh, S., et al. (2021). Molecular Structure, Vibrational Spectral Studies, NLO Properties and frontier molecular investigations of 2-Chloro-6-Fluoro Benzaldehyde by DFT. International Journal of Scientific Research in Science and Technology. Available at: [Link]

-

Wikipedia. (n.d.). 2-Chloro-6-fluorobenzaldehyde. Available at: [Link]

-

Zhou, L., et al. (2021). Direct synthesis of p-methyl benzaldehyde from acetaldehyde via an organic amine-catalyzed dehydrogenation mechanism. iScience, 24(10), 103138. Available at: [Link]

-

Thakor, P. M., et al. (2022). Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. ACS Omega, 7(42), 37803-37817. Available at: [Link]

-

Guseinov, F. I., et al. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 996-1000. Available at: [Link]

-

Thorat, B. R., et al. (2012). Synthesis and Fluorescence Properties of Schiff Bases of 2-chloro-3-formylquinoline. Research Journal of Pharmacy and Technology, 5(3), 369-375. Available at: [Link]

-

(2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering, 5(2), 346-357. Available at: [Link]

Sources

- 1. This compound | 1263378-00-2 [chemicalbook.com]

- 2. This compound,1263378-00-2-Amadis Chemical [amadischem.com]

- 3. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 4. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 5. pure.rug.nl [pure.rug.nl]

- 6. researchgate.net [researchgate.net]

- 7. Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis - Arabian Journal of Chemistry [arabjchem.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. nbinno.com [nbinno.com]

- 10. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 11. 4-Hydroxybenzaldehyde: A Versatile Compound in Modern Chemistry_Chemicalbook [chemicalbook.com]

- 12. The Multifaceted Role Of P-Hydroxybenzaldehyde (PHBA) In Modern Chemistry And Industry - KBR [hskbrchemical.com]

- 13. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ojs.wiserpub.com [ojs.wiserpub.com]

A Technical Guide to the Spectroscopic Characterization of 2-Chloro-3-fluoro-6-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-fluoro-6-hydroxybenzaldehyde is a substituted aromatic aldehyde of significant interest in synthetic chemistry. Its trifunctionalized ring—bearing an aldehyde, a hydroxyl group, a chlorine atom, and a fluorine atom—makes it a versatile precursor for the synthesis of complex heterocyclic compounds, novel pharmaceuticals, and agrochemicals. The specific arrangement of these substituents dictates the molecule's reactivity, electronic properties, and, consequently, its interaction with biological targets.

Molecular Structure and Physicochemical Properties

The unique substitution pattern is the primary driver of the molecule's spectroscopic signature. The aldehyde and chloro groups are electron-withdrawing, while the hydroxyl group is strongly electron-donating. The fluorine atom exhibits both inductive electron-withdrawal and resonance electron-donation. This electronic interplay, coupled with steric effects, results in a distinct chemical environment for each atom.

| Property | Predicted Value |

| Molecular Formula | C₇H₄ClFO₂ |

| Molecular Weight | 174.56 g/mol |

| CAS Number | 1083103-41-6 |

| Appearance | Expected to be a solid at room temperature |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information on the electronic environment of the aromatic ring and the nature of the functional groups.

¹H NMR Spectroscopy

The ¹H NMR spectrum will reveal the chemical shifts of the aldehydic, hydroxyl, and two aromatic protons. The splitting patterns (multiplicity) will be governed by spin-spin coupling between neighboring protons and through-space coupling with the fluorine atom.

Predicted ¹H NMR Data (in CDCl₃, 500 MHz)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~10.3 | Singlet (s) | Aldehydic H | The electron-withdrawing nature of the aldehyde group and the aromatic ring places this proton in a highly deshielded environment. |

| ~9.5 - 11.0 | Broad Singlet (br s) | Hydroxyl H | The chemical shift is variable and concentration-dependent. Intramolecular hydrogen bonding with the aldehyde's carbonyl oxygen is expected, leading to a downfield shift. |

| ~7.30 | Doublet of Doublets (dd) | Aromatic H (H-4) | This proton is coupled to both the adjacent H-5 and the fluorine atom at position 3. |

| ~6.95 | Triplet (t) or Doublet of Doublets (dd) | Aromatic H (H-5) | This proton is coupled to the adjacent H-4 and influenced by the fluorine at position 3, though to a lesser extent. |

// Invisible edges for layout H_aldehyde -> mol [style=invis]; H_hydroxyl -> mol [style=invis]; H4 -> mol [style=invis]; H5 -> mol [style=invis]; } dot Figure 1: Predicted ¹H NMR Environments.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts are highly sensitive to the electronic effects of the substituents, and the fluorine atom will cause characteristic splitting of the signals for the carbons it is directly attached to (C-3) and those nearby (C-2, C-4).

Predicted ¹³C NMR Data (in CDCl₃, 125 MHz)

| Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment | Rationale |

| ~188 | Doublet (d) | C=O (Aldehyde) | Carbonyl carbons are highly deshielded. A small coupling to the fluorine (⁴JCF) might be observed. |

| ~155 | Doublet (d) | C-OH (C-6) | The hydroxyl group strongly shields this carbon, but its position ortho to the aldehyde deshields it. |

| ~150 | Doublet (d) | C-F (C-3) | The direct attachment to the highly electronegative fluorine atom causes a large downfield shift and a large one-bond C-F coupling constant (¹JCF). |

| ~125 | Doublet (d) | C-H (C-4) | Aromatic carbon signal, split by coupling to the fluorine atom (²JCF). |

| ~120 | Singlet (s) or small Doublet | C-Cl (C-2) | Attached to an electron-withdrawing chlorine. May show a small coupling to fluorine (²JCF). |

| ~118 | Doublet (d) | C-H (C-5) | Aromatic carbon signal, split by coupling to the fluorine atom (³JCF). |

| ~115 | Singlet (s) or small Doublet | C-1 (ipso to aldehyde) | Positioned between two ortho substituents. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Rationale |

| 3200-3400 | Broad, Medium | O-H Stretch | The broadness is due to hydrogen bonding, likely intramolecularly with the carbonyl oxygen. |

| 3000-3100 | Weak | Aromatic C-H Stretch | Typical for C-H bonds on an aromatic ring. |

| 2700-2900 | Weak, often two bands | Aldehydic C-H Stretch | A characteristic, though often weak, absorption for aldehydes. |

| 1650-1680 | Strong | C=O Stretch | The carbonyl stretch is a very strong and sharp band. Its position is influenced by conjugation with the aromatic ring and hydrogen bonding. |

| 1580-1620 | Medium | Aromatic C=C Stretch | Characteristic vibrations of the benzene ring. |

| 1200-1300 | Medium | C-O Stretch (Phenolic) | The stretching vibration of the bond between the aromatic ring and the hydroxyl group. |

| 1000-1100 | Medium | C-F Stretch | A characteristic band for the carbon-fluorine bond. |

| 600-800 | Medium | C-Cl Stretch | The carbon-chlorine bond vibration appears in the lower frequency region. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. For this compound, Electron Ionization (EI) would likely be used.

Predicted Mass Spectrometry Data (EI-MS)

| m/z (mass-to-charge ratio) | Relative Intensity | Assignment | Rationale |

| 174/176 | High | [M]⁺ (Molecular Ion) | The molecular ion peak. The presence of a peak at M+2 with roughly one-third the intensity of the M peak is the characteristic isotopic signature of a single chlorine atom. |

| 173/175 | Medium | [M-H]⁺ | Loss of the acidic aldehydic proton is a common fragmentation pathway. |

| 145/147 | High | [M-CHO]⁺ | Loss of the formyl radical (-CHO) is a very common and favorable fragmentation for benzaldehydes. |

| 117 | Medium | [M-CHO-CO]⁺ | Subsequent loss of carbon monoxide from the [M-CHO]⁺ fragment. |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid sample like this compound.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved. A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient.

-

For ¹³C NMR, a larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.

-

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the solvent peak or TMS.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a solvent like isopropanol.

-

Collect a background spectrum of the empty ATR crystal.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

-

-

Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Processing: Label the significant peaks with their wavenumbers (cm⁻¹).

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Prepare a dilute solution of the compound in a volatile solvent (e.g., methanol, dichloromethane). The sample can be introduced into the ion source via a direct insertion probe or, more commonly, through a Gas Chromatograph (GC-MS) for purified samples.

-

Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z to generate the mass spectrum.

Conclusion

The spectroscopic characterization of this compound relies on a multi-technique approach. While direct experimental data is sparse, a thorough analysis of its structural components and comparison with related molecules allows for a confident prediction of its NMR, IR, and MS spectra. This guide provides the foundational knowledge for researchers to interpret their own experimental data, confirm the synthesis of the target compound, and proceed with its application in drug discovery and materials science.

References

- Spectroscopic data for related compounds were referenced from publicly available databases. For specific examples and further reading on spectroscopic techniques, consult the following types of resources: NIST Chemistry WebBook: Provides comprehensive spectroscopic data for a wide range of chemical compounds. PubChem: A public database of chemical substances and their properties, often including links to spectral data. SpectraBase: A comprehensive database of spectral data. Textbooks on organic spectroscopy, such as "Spectrometric Identification of Organic Compounds" by Silverstein, Webster, and Kiemle.

The Pivotal Role of 2-Chloro-3-fluoro-6-hydroxybenzaldehyde in Next-Generation Agrochemical Synthesis: A Technical Guide

Abstract

The relentless pursuit of novel, effective, and environmentally benign agrochemicals necessitates the exploration of versatile chemical synthons. 2-Chloro-3-fluoro-6-hydroxybenzaldehyde, a uniquely substituted aromatic aldehyde, represents a promising yet underutilized building block for the creation of advanced pesticides. While direct literature on its extensive application is emerging, a thorough analysis of its structural motifs—a reactive aldehyde, a nucleophilic hydroxyl group, and a strategically halogenated phenyl ring—in the context of established agrochemical synthesis provides a compelling roadmap for its potential. This technical guide elucidates the prospective applications of this compound in the synthesis of next-generation insecticides and fungicides, drawing parallels from the well-documented utility of its structural analogs. We present hypothetical, yet chemically sound, synthetic pathways, detailed experimental protocols, and the underlying chemical principles that position this molecule as a key intermediate for future agrochemical development.

Introduction: The Strategic Importance of Substituted Benzaldehydes in Agrochemicals

The benzaldehyde scaffold is a cornerstone in the synthesis of a myriad of biologically active compounds. The introduction of halogen atoms, such as chlorine and fluorine, into the benzene ring is a well-established strategy in agrochemical design to enhance efficacy, metabolic stability, and target specificity.[1][2] Halogenation can profoundly influence the physicochemical properties of a molecule, impacting its lipophilicity, electronic character, and binding affinity to target proteins.[3]

This compound presents a particularly interesting substitution pattern. The presence of both chlorine and fluorine offers a "mixed halogen" profile, a feature increasingly found in modern pesticides.[1] The aldehyde functionality is a versatile handle for a wide range of chemical transformations, including oxidations, reductions, and condensations. Crucially, the hydroxyl group at the 6-position introduces a site for derivatization, such as etherification, which can be exploited to introduce novel pharmacophores or modulate the molecule's overall properties.

This guide will focus on two primary areas of prospective application for this compound:

-

Insecticide Synthesis: Leveraging the established synthetic routes for anthranilic diamide insecticides.

-

Fungicide Synthesis: Exploring pathways to novel fungicides, potentially targeting succinate dehydrogenase (SDH) or other validated fungal targets.

Application in Insecticide Synthesis: A Gateway to Novel Anthranilic Diamides

The anthranilic diamide class of insecticides, which includes the blockbuster product chlorantraniliprole, has revolutionized pest management due to its potent and selective activity against a broad spectrum of lepidopteran pests.[4] The synthesis of chlorantraniliprole famously utilizes 2-chloro-6-fluorobenzaldehyde as a key starting material.[5] By examining this established pathway, we can logically extrapolate a synthetic route that incorporates this compound to generate novel, potentially more efficacious, insecticide candidates.

Established Synthesis of Chlorantraniliprole: A Comparative Model

The industrial synthesis of chlorantraniliprole involves the coupling of two key intermediates: 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid and 2-amino-5-chloro-N,3-dimethylbenzamide.[6] The latter is prepared from 2-chloro-6-fluorobenzaldehyde through a multi-step process.[5]

Established Synthetic Workflow for a Key Chlorantraniliprole Intermediate

Caption: Synthetic pathway from 2-chloro-6-fluorobenzaldehyde to a key benzamide intermediate for chlorantraniliprole.[5]

Proposed Synthetic Pathway for Novel Insecticides

The presence of the 6-hydroxyl group in this compound allows for a divergent approach. This hydroxyl group could be alkylated at an early stage to introduce a variety of alkoxy groups, potentially influencing the final compound's insecticidal spectrum and pharmacokinetic properties.

Proposed Synthetic Workflow for Novel Insecticide Intermediates

Caption: Proposed pathway for novel benzamide intermediates from this compound.

Detailed Experimental Protocols (Hypothetical)

Protocol 1: Alkylation of this compound

-

To a stirred solution of this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate (1.5 eq).

-

Add the desired alkylating agent (e.g., methyl iodide, ethyl bromide; 1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to 60-80°C and monitor by TLC until the starting material is consumed.

-

Cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-chloro-3-fluoro-6-alkoxybenzaldehyde.

Causality: The use of a polar aprotic solvent facilitates the SN2 reaction, while the carbonate base is sufficient to deprotonate the phenolic hydroxyl group, activating it for nucleophilic attack on the alkyl halide.

Protocol 2: Oxidation to the Benzoic Acid Derivative

-

Dissolve the 2-chloro-3-fluoro-6-alkoxy-1-methylbenzaldehyde (1.0 eq) in a mixture of t-butanol and water.

-

Add sodium chlorite (3.0 eq) and sodium dihydrogen phosphate (1.5 eq) to the solution.

-

Stir vigorously at room temperature and monitor the reaction progress by GC-MS.

-

Upon completion, quench the reaction with a solution of sodium sulfite.

-

Acidify the mixture with HCl and extract the product with dichloromethane.

-

Dry the organic phase and concentrate to afford the corresponding benzoic acid.

Causality: The Pinnick oxidation is a mild and efficient method for converting aldehydes to carboxylic acids in the presence of other functional groups. Sodium dihydrogen phosphate acts as a buffer to prevent the formation of explosive chlorine dioxide.

Application in Fungicide Synthesis: Exploring New Chemical Space

Substituted benzaldehydes and their derivatives are known to exhibit a wide range of biological activities, including antifungal properties.[7][8] The structural features of this compound make it an attractive starting point for the synthesis of novel fungicides, particularly those targeting the succinate dehydrogenase (SDH) enzyme complex.

Rationale for Targeting SDH

Succinate dehydrogenase inhibitors (SDHIs) are a major class of fungicides that act by disrupting the fungal mitochondrial respiratory chain.[9] Many commercial SDHIs feature a carboxamide linkage and a halogenated aromatic or heteroaromatic ring system. The synthesis of such compounds often involves the amidation of a carboxylic acid with a substituted amine.

Proposed Synthetic Pathway for Novel SDHI Fungicides

A plausible synthetic route would involve the oxidation of this compound to the corresponding benzoic acid, followed by etherification and subsequent amidation with a suitable amine-containing pharmacophore (e.g., a substituted pyrazole or pyridine).

Proposed Synthetic Workflow for Novel SDHI Fungicides

Caption: Proposed pathway for novel SDHI fungicides from this compound.

Detailed Experimental Protocols (Hypothetical)

Protocol 3: Etherification of the Benzoic Acid Intermediate

-

Suspend 2-Chloro-3-fluoro-6-hydroxybenzoic acid (1.0 eq) and potassium carbonate (2.5 eq) in anhydrous DMF.

-

Add a substituted benzyl halide (e.g., 2,4-dichlorobenzyl chloride; 1.1 eq). The introduction of additional halogens on the benzyl moiety has been shown to be beneficial for antifungal activity.[9]

-

Heat the mixture to 80-90°C for several hours, monitoring by LC-MS.

-

After cooling, pour the reaction mixture into ice-water and acidify with dilute HCl to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum.

Causality: The Williamson ether synthesis is a robust method for forming ether linkages. DMF is an excellent solvent for this reaction, and the elevated temperature ensures a reasonable reaction rate.

Protocol 4: Amidation to the Final Product

-

Reflux a solution of the benzoic acid derivative (1.0 eq) in thionyl chloride (5.0 eq) for 2-3 hours to form the acid chloride. Remove the excess thionyl chloride under reduced pressure.

-

Dissolve the resulting crude acid chloride in an anhydrous aprotic solvent like dichloromethane.

-

In a separate flask, dissolve the desired amine-containing pharmacophore (1.0 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in dichloromethane.

-

Cool the amine solution to 0°C and add the acid chloride solution dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over magnesium sulfate, filter, and concentrate to yield the crude product, which can be purified by column chromatography or recrystallization.

Causality: The conversion of the carboxylic acid to the more reactive acid chloride facilitates the amide bond formation with the amine. The use of a base is necessary to neutralize the HCl generated during the reaction.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical yield and purity data for the key synthetic steps outlined above, based on typical outcomes for similar reactions reported in the literature.

| Step | Product | Hypothetical Yield (%) | Hypothetical Purity (%) |

| Protocol 1 | 2-Chloro-3-fluoro-6-methoxybenzaldehyde | 85-95 | >98 (GC-MS) |

| Protocol 2 | 2-Chloro-3-fluoro-6-methoxy-1-methylbenzoic Acid | 80-90 | >97 (HPLC) |

| Protocol 3 | 2-Chloro-3-fluoro-6-(2,4-dichlorobenzyloxy)benzoic Acid | 75-85 | >98 (LC-MS) |

| Protocol 4 | Novel SDHI Fungicide Candidate | 70-85 | >99 (UPLC) |

Conclusion and Future Outlook

While this compound is not yet a widely cited intermediate in mainstream agrochemical synthesis, its structural features present a compelling case for its potential. By drawing logical parallels with the synthesis of established, high-value agrochemicals like chlorantraniliprole, and by leveraging the unique reactivity of its hydroxyl group, researchers can design and synthesize novel insecticide and fungicide candidates. The proposed synthetic pathways in this guide offer a robust starting point for such exploratory research. The derivatization of the hydroxyl group, in particular, opens up a vast chemical space for fine-tuning the biological activity and physicochemical properties of the resulting compounds. As the demand for innovative crop protection solutions continues to grow, the strategic application of versatile building blocks like this compound will be paramount in the discovery and development of the next generation of agrochemicals.

References

- Application Notes and Protocols: 2-Chloro-6-fluorobenzaldehyde as a Key Intermediate in Agrochemical Production - Benchchem.

- The Role of 2-Chloro-6-fluorobenzaldehyde (CAS 387-45-1) in Pesticide Formulation.

- Synthesis and Insecticidal Activity of Two New Chlorantraniliprole Derivatives.

-

2-Chloro-6-fluorobenzaldehyde - Wikipedia. Available from: [Link]

- Synthesis of 2-Chloro-6-fluorobenzaldehyde from 2-chloro-6-fluorotoluene: Application Notes and Protocols - Benchchem.

-

Method for synthesizing chlorantraniliprole - Patsnap Eureka. Available from: [Link]

- The Synthetic Pathway of Chlorantraniliprole: A Technical Guide - Benchchem.

- Application of 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde Derivatives in Crop Protection Research - Benchchem.

-

Innovating with 2-Chloro-6-Fluorobenzaldehyde: A Foundation for Specialty Chemicals. Available from: [Link]

-

Synthesis, Characterization and Antifungal Studies of Novel Substituted Benzaldehyde Derivatives of 2-Amino-6-ferrocenyl-4-phenylpyrimidine - ResearchGate. Available from: [Link]

-

The Synthesis and Herbicidal Activity of 1-Alkyl-3-(α-hydroxy-substituted benzylidene)pyrrolidine-2,4-diones - NIH. Available from: [Link]

- CN104844569A - Chlorantraniliprole synthesis method - Google Patents.

-

Benzyl Alcohol/Salicylaldehyde-Type Polyketide Metabolites of Fungi: Sources, Biosynthesis, Biological Activities, and Synthesis - PMC - NIH. Available from: [Link]

-

The unique role of halogen substituents in the design of modern agrochemicals - PubMed. Available from: [Link]

-

The unique role of halogen substituents in the design of modern agrochemicals | Request PDF - ResearchGate. Available from: [Link]

-

Manufacturing Approaches of New Halogenated Agrochemicals - ResearchGate. Available from: [Link]

-

Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors - MDPI. Available from: [Link]

-

Benzaldehyde derivatives from Eurotium rubrum, an endophytic fungus derived from the mangrove plant Hibiscus tiliaceus - PubMed. Available from: [Link]

-

Fungal benzene carbaldehydes: occurrence, structural diversity, activities and biosynthesis. Available from: [Link]

-

Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - MDPI. Available from: [Link]

-

Methoxychalcones and Cinnamaldehyde as Herbicidal Compounds - ACS Publications. Available from: [Link]

-

A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PubMed Central. Available from: [Link]

-

The Unique Role of Halogen Substituents in the Design of Modern Crop Protection Compounds | Request PDF - ResearchGate. Available from: [Link]

-

Latest generation of halogen-containing pesticides - PubMed. Available from: [Link]

Sources

- 1. The unique role of halogen substituents in the design of modern agrochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. asianpubs.org [asianpubs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Benzaldehyde derivatives from Eurotium rubrum, an endophytic fungus derived from the mangrove plant Hibiscus tiliaceus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fungal benzene carbaldehydes: occurrence, structural diversity, activities and biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility of 2-Chloro-3-fluoro-6-hydroxybenzaldehyde in Organic Solvents

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and key intermediates is fundamental to drug development, influencing everything from reaction kinetics and purification to formulation and bioavailability.[1][2] This guide provides a comprehensive technical overview of the solubility characteristics of 2-Chloro-3-fluoro-6-hydroxybenzaldehyde, a substituted aromatic aldehyde of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this document emphasizes predictive principles based on its physicochemical properties and offers detailed, actionable protocols for its empirical determination. We will explore the theoretical underpinnings of solubility, predict its behavior in various organic solvent classes, and provide a step-by-step methodology for robust experimental quantification.

Introduction: The Critical Role of Solubility

This compound is a trifunctional aromatic compound featuring an aldehyde, a phenol, a chloro, and a fluoro group. This unique combination of functional groups makes it a valuable building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The efficiency of its use in synthesis, its purification via crystallization, and its formulation into drug products are all critically dependent on its solubility in various media.[1]

This guide is designed for researchers, chemists, and formulation scientists. It aims to provide a foundational understanding of the factors governing the solubility of this molecule and to equip the reader with the tools to predict and experimentally verify its solubility in a range of organic solvents.

Physicochemical Properties: The Key to Prediction

The structure of a molecule dictates its properties, and by analyzing the key physicochemical parameters of this compound, we can make educated predictions about its solubility.

Table 1: Key Physicochemical Properties of this compound

| Property | Value/Description | Implication for Solubility |

| Molecular Formula | C₇H₄ClFO₂ | --- |

| Molecular Weight | 174.56 g/mol | Moderate molecular size, generally favoring solubility.[3] |

| Appearance | Expected to be a solid at room temperature. | Melting point will be a key factor in the thermodynamics of dissolution. |

| Hydrogen Bond Donor | 1 (from the hydroxyl group) | Can form strong hydrogen bonds with protic solvents (e.g., alcohols). |

| Hydrogen Bond Acceptor | 3 (oxygen atoms in hydroxyl and aldehyde, fluorine) | Can accept hydrogen bonds from protic solvents. |

| Polarity | High | The combination of polar functional groups (aldehyde, hydroxyl) and halogens suggests the molecule is polar. This predicts higher solubility in polar solvents. |

| pKa of Hydroxyl Group | Estimated to be around 7-9 | The phenolic proton is weakly acidic. Solubility in protic solvents can be influenced by pH, though this is more relevant in aqueous systems. |

These properties collectively suggest that this compound is a polar molecule with significant hydrogen bonding capabilities. This forms the basis for the "like dissolves like" principle, which posits that substances with similar intermolecular forces are more likely to be soluble in one another.[2]

Theoretical Framework for Solubility Prediction

While "like dissolves like" provides a useful qualitative guideline, more quantitative methods can offer deeper insights. One such powerful tool is the Hansen Solubility Parameters (HSP) model.[4][5]

Hansen Solubility Parameters (HSP)

HSP theory decomposes the total cohesive energy of a substance into three components:

-

δD (Dispersion): Arising from van der Waals forces.

-

δP (Polar): Arising from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Arising from the energy of hydrogen bonds.

The principle is that substances with similar (δD, δP, δH) parameters will be miscible. While the exact HSP values for this compound are not published, they can be estimated using group contribution methods or software.[6] For the purpose of this guide, we will use the HSP of known solvents to rationalize solubility predictions.

Diagram: The Principle of "Like Dissolves Like"

The following diagram illustrates the conceptual relationship between the solute and various solvent classes based on polarity and hydrogen bonding potential.

Caption: Predicted solubility based on intermolecular force compatibility.

Predicted Solubility Profile

Based on the physicochemical properties and theoretical principles, we can predict the solubility of this compound in common classes of organic solvents.

Table 2: Predicted Solubility of this compound

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High to Very High | Strong hydrogen bonding interactions between the solute's hydroxyl group and the solvent's hydroxyl groups, as well as favorable polar interactions. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | Strong dipole-dipole interactions. The solvent can act as a hydrogen bond acceptor for the solute's hydroxyl group. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate | THF is more polar and a better hydrogen bond acceptor than diethyl ether, so solubility is expected to be higher in THF. |

| Halogenated | Dichloromethane (DCM), Chloroform | Low to Moderate | Moderate polarity, but lack of strong hydrogen bonding capabilities will limit solubility compared to protic or polar aprotic solvents. |

| Aromatic | Toluene, Benzene | Low | Primarily dispersion forces. The polarity mismatch will result in poor solvation. |

| Aliphatic | Hexane, Heptane | Very Low / Insoluble | Significant mismatch in polarity and intermolecular forces. |

Experimental Determination of Solubility

While predictions are invaluable for initial solvent screening, empirical data is the gold standard. The Isothermal Saturation Method is a robust and widely used technique to quantify solubility.[7]

Protocol: Isothermal Saturation Method

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (solute)

-

High-purity organic solvents

-

Analytical balance

-

Glass vials with screw caps

-

Temperature-controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer.

Procedure:

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of the solute in the chosen solvent at known concentrations.

-

Analyze these standards using HPLC-UV or UV-Vis to generate a calibration curve of response (e.g., peak area) versus concentration.

-

-

Sample Preparation:

-

Add an excess amount of the solid solute to a known volume of the solvent in a glass vial. "Excess" means that undissolved solid should be clearly visible.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a shaker or incubator set to the desired constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The solution must be saturated.

-

-

Sampling and Filtration:

-

Allow the vial to stand at the constant temperature for a short period to let the excess solid settle.

-

Carefully draw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.[7]

-

-

Analysis:

-

Accurately dilute the filtered, saturated solution with the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample using the same analytical method as the standards.

-

-

Calculation:

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to calculate the solubility of the compound in the solvent at that temperature.

-

Diagram: Experimental Workflow for Solubility Determination

Caption: Isothermal equilibrium method workflow.

Factors Influencing Solubility

Several external factors can significantly impact the solubility of this compound.

-

Temperature: For most solid organic compounds dissolving in liquid organic solvents, solubility increases with temperature.[3] This is because the dissolution process is often endothermic. A study on the solubility of organic solids found that for 85% of cases, the variation of solubility with temperature was exponential, with a median "solubility doubling temperature" of 20 °C.[8]

-

Solvent Purity: The presence of impurities, particularly water, in organic solvents can alter their polarity and hydrogen bonding characteristics, thereby affecting the measured solubility.

-

Compound Purity: Impurities in the solute itself can either increase or decrease its apparent solubility.

-

Crystallinity: The crystalline form (polymorph) of the solid can have a different lattice energy, which in turn affects the energy required for dissolution and thus its solubility.

Conclusion

While specific, published quantitative solubility data for this compound is scarce, a thorough analysis of its molecular structure provides a strong predictive foundation. The presence of polar and hydrogen-bonding functional groups indicates a high affinity for polar protic and polar aprotic organic solvents, with progressively lower solubility in less polar media. This guide provides not only a theoretical framework for understanding these interactions but also a detailed, practical protocol for the experimental determination of solubility. By combining predictive modeling with rigorous empirical measurement, researchers can effectively select appropriate solvent systems for synthesis, purification, and formulation, thereby accelerating the drug development process.

References

-

Rowan Scientific. Predicting Solubility. [Link]

-

Işık, M., Sorkun, M. C., Khetan, A., & Er, S. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

-

Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. [Link]

-

Ghorbanzadeh, M., Ghaedi, H., & Mofrad, M. R. K. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Journal of Computer-Aided Molecular Design, 37(10), 623-636. [Link]

-

Işık, M., & Er, S. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal, 67(11), e17387. [Link]

-

ResearchGate. How to determine the solubility of a substance in an organic solvent? (2024). [Link]

-

Black, S. N., & Collier, E. A. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Organic Process Research & Development, 14(3), 641-644. [Link]

-

University of Toronto. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Wolfram Data Repository. Hansen Solubility Parameters. (2020). [Link]

-

Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Black, S. N., & Collier, E. A. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Organic Process Research & Development. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 67847, 2-Chloro-6-fluorobenzaldehyde. [Link]

-

University of Calgary. Solubility of Organic Compounds. (2023). [Link]

-

Hansen Solubility. Hansen Solubility Parameters. [Link]

-

Park, K. Hansen Solubility Parameters. [Link]

-

Quora. Why does the solubility of gases increase with temperature in an organic solvent? (2018). [Link]

-

ResearchGate. On the Effect of Temperature on Aqueous Solubility of Organic Solids. (2010). [Link]

-

Hansen Solubility. HSPiP - Hansen Solubility Parameters in Practice. [Link]

-

Mendeley Data. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. (2022). [Link]

-

Wikipedia. 2-Chloro-6-fluorobenzaldehyde. [Link]

Sources

- 1. Predicting Solubility | Rowan [rowansci.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 4. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 5. kinampark.com [kinampark.com]

- 6. HSPiP | Hansen Solubility Parameters [hansen-solubility.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

A Technical Guide to 2-Chloro-3-fluoro-6-hydroxybenzaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-3-fluoro-6-hydroxybenzaldehyde, a halogenated aromatic aldehyde. As a Senior Application Scientist, this document synthesizes available chemical data with insights into its potential applications as a synthetic intermediate, particularly in the fields of medicinal chemistry and drug development. While this specific isomer is not as extensively documented as some related compounds, this guide extrapolates from established chemical principles and data on analogous structures to provide a robust framework for its use.

Core Molecular and Physical Properties

This compound is a substituted benzaldehyde with the chemical formula C₇H₄ClFO₂ and a molecular weight of 174.56 g/mol . The strategic placement of chloro, fluoro, and hydroxyl groups on the aromatic ring imparts a unique electronic and steric profile, making it a potentially valuable building block in organic synthesis.

| Property | Value | Source(s) |

| Chemical Formula | C₇H₄ClFO₂ | [1][2] |

| Molecular Weight | 174.56 g/mol | |

| CAS Numbers | 1083103-41-6, 1263378-00-2 | [1] |

| Physical Form | Solid (predicted) | [2] |

| Storage Temperature | 2-8°C | [1][2] |

Note: Detailed experimental data on properties such as melting point, boiling point, and solubility for this specific isomer are not widely available in published literature. Storage at refrigerated temperatures is recommended to ensure stability.

Synthesis and Reactivity

While a specific, detailed synthesis protocol for this compound is not readily found in peer-reviewed literature, a plausible synthetic route can be devised based on established organic chemistry reactions. One potential pathway involves the ortho-lithiation and subsequent formylation of a corresponding substituted phenol.

The reactivity of this molecule is governed by its three functional groups: the aldehyde, the hydroxyl group, and the halogen substituents. The aldehyde group is a key site for nucleophilic addition and condensation reactions, allowing for the formation of a wide variety of derivatives such as Schiff bases and chalcones. The hydroxyl group, being an activating ortho-, para-director, can influence further electrophilic aromatic substitution reactions, though the presence of the deactivating aldehyde and halogen groups complicates this.

Below is a conceptual workflow for a potential synthetic transformation involving this compound.

Caption: Conceptual workflow for the synthesis of a Schiff base from this compound.

Applications in Drug Discovery and Medicinal Chemistry

Substituted benzaldehydes are crucial intermediates in the synthesis of a vast array of pharmaceutical compounds. While specific applications for this compound are not yet widely documented, its structural motifs suggest several areas of potential utility.

-

Scaffold for Novel Heterocycles: The reactivity of the aldehyde and hydroxyl groups makes this compound a suitable precursor for the synthesis of various heterocyclic systems, which are core structures in many drugs.

-

Intermediate for Bioactive Molecules: The related compound, 2-chloro-6-fluorobenzaldehyde, is a known intermediate in the production of antiseptics like dicloxacillin and flucloxacillin.[3] The addition of a hydroxyl group in the 6-position on the benzene ring of this compound provides an additional site for modification, potentially leading to the development of new derivatives with unique biological activities.

The combination of a chlorine and a fluorine atom on the benzaldehyde ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a final drug molecule. Fluorine, in particular, is often incorporated to enhance metabolic stability and binding affinity.

Safety and Handling

-

Hazard Classification (Predicted): Likely to be classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][4]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[1]

-

Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[1]

-

First Aid:

-

In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[1]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]

-

Always consult a comprehensive and up-to-date MSDS for the specific compound from the supplier before handling.

Conclusion

This compound represents a chemical building block with significant potential, particularly for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. While detailed experimental data for this specific isomer is currently sparse, its structural features suggest a rich chemistry that can be exploited for the creation of diverse molecular architectures. Further research into the synthesis and applications of this compound is warranted to fully explore its utility.

References

-

PubChem. 2-Chloro-6-fluorobenzaldehyde. National Center for Biotechnology Information. [Link]

-

Patsnap. Method for preparing 2-chloro-6-fluorobenzaldehyde - Eureka. [Link]

-

Wikipedia. 2-Chloro-6-fluorobenzaldehyde. [Link]

- Google Patents. CN102617312B - Method for preparing 2-chloro-6-fluorobenzaldehyde.

- Google Patents.

Sources

Methodological & Application

Application Note: Regioselective ortho-Lithiation of 1-Chloro-3-fluorobenzene for the Synthesis of Functionalized Aromatics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Directed ortho-metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic compounds, offering a predictable alternative to classical electrophilic aromatic substitution.[1] This guide provides an in-depth analysis and detailed protocols for the ortho-lithiation of 1-chloro-3-fluorobenzene. We will explore the underlying mechanistic principles, the factors governing regioselectivity, and the practical considerations for selecting reagents and reaction conditions. By leveraging the directing capabilities of the fluorine substituent, this methodology enables the precise introduction of electrophiles at the C-2 position, yielding valuable 1,2,4-trisubstituted benzene derivatives that are key intermediates in medicinal chemistry and materials science.[2][3]

The Principle of Directed ortho-Metalation (DoM)

DoM involves the deprotonation of an aromatic C-H bond positioned ortho to a heteroatom-containing functional group, known as a Directed Metalation Group (DMG).[4] The process is typically mediated by a strong organolithium base.

The mechanism proceeds through two key steps:

-

Coordination: The Lewis acidic lithium atom of the base coordinates to the Lewis basic heteroatom of the DMG. This pre-complexation step brings the base into close proximity to the ortho-protons.[1]

-

Deprotonation: The alkyl or amide group of the lithium base abstracts the sterically most accessible and/or most acidic ortho-proton, forming a thermodynamically stable aryllithium intermediate.[5] This intermediate can then be trapped by a wide range of electrophiles.

The efficacy of a DMG is determined by its ability to coordinate with the lithium base while being a poor electrophilic site itself.[1] The relative directing power of various DMGs has been established through extensive competition experiments.

Table 1: Hierarchy of Common Directed Metalation Groups (DMGs)

| Strength | Directing Metalation Groups (DMGs) |

|---|---|

| Strong | -OCONR₂, -CONR₂, -SO₂NR₂, -CH₂NR₂ |

| Moderate | -OCH₂OR (MOM), -OR, -F, -CF₃ |

| Weak | -CH₂OH, -NR₂, -Cl, -Br |

This table presents a generalized hierarchy. The effective directing ability can be influenced by steric factors and the specific reaction conditions.[1][6]

Decoding Regioselectivity in 1-Chloro-3-fluorobenzene

The substitution pattern of 1-chloro-3-fluorobenzene presents three potential sites for deprotonation: C-2, C-4, and C-6. The outcome of the lithiation is dictated by the synergistic interplay of the directing abilities of the two halogen substituents.

-

Fluorine as the Primary Director: Fluorine is classified as a moderate DMG, significantly more effective than chlorine, which is a weak director.[1][7] The primary mechanistic event is the coordination of the organolithium base to the fluorine atom. This directs deprotonation to one of the adjacent positions: C-2 or C-4.

-

Acidification by Chlorine: The C-2 proton is positioned between the primary fluorine director and the electron-withdrawing chlorine atom. The inductive effect of the chlorine atom increases the kinetic acidity of the C-2 proton compared to the C-4 proton.

-

The Result: C-2 Lithiation: The combination of strong directionality from the fluorine atom and enhanced acidity at the C-2 position leads to a highly regioselective deprotonation at the C-2 site. This generates the 2-lithio-1-chloro-3-fluorobenzene intermediate, which can be trapped by an electrophile to yield a 1,2,4-trisubstituted product.[7]

Figure 1: Mechanism of directed ortho-lithiation of 1-chloro-3-fluorobenzene.

Selecting the Optimal Reagents and Conditions

The success of the ortho-lithiation hinges on the careful selection of the base, solvent, and temperature. These parameters control the reaction's kinetics, selectivity, and the stability of the reactive intermediate.

Lithium Bases

The choice of base is critical and depends on the substrate's sensitivity and the desired reactivity.

Table 2: Comparison of Common Bases for ortho-Lithiation

| Base | Characteristics & Use Cases |

|---|---|

| n-BuLi | Highly basic and common, but also highly nucleophilic. Often used with a chelating agent like TMEDA to increase reactivity and break up aggregates.[6] |

| s-BuLi / t-BuLi | More basic and sterically hindered than n-BuLi, reducing nucleophilicity.[8] t-BuLi is extremely reactive and pyrophoric.[9] |

| LDA | Lithium diisopropylamide is a strong, non-nucleophilic base. It is ideal for substrates with electrophilic sites (e.g., esters) and often provides higher regioselectivity.[10][11] |

| Schlosser's Base | A superbasic mixture of an alkyllithium (e.g., n-BuLi) and a potassium alkoxide (e.g., KOt-Bu).[12] It generates a highly reactive organopotassium species in situ, capable of deprotonating even weakly acidic C-H bonds.[13] |

For 1-chloro-3-fluorobenzene, both LDA and n-BuLi/TMEDA are effective. LDA is often preferred in process development for its superior safety profile and selectivity, minimizing potential side reactions.[10]

Solvents and Temperature

-

Solvents: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or diethyl ether (Et₂O) are standard.[1] They are crucial for solvating the organolithium species and preventing aggregation. It is important to note that strong bases like n-BuLi can react with THF, especially at temperatures above -20 °C, through a process of ether cleavage.[8]

-

Temperature: Reactions are almost universally conducted at low temperatures, typically -78 °C (a dry ice/acetone bath).[14] This low temperature is essential for several reasons:

-

Kinetic Control: It ensures that the reaction proceeds via the kinetically favored pathway (deprotonation at the most acidic, directed site) rather than a thermodynamically controlled one, which could lead to isomer mixtures.[14][15]

-

Intermediate Stability: The aryllithium intermediate is thermally unstable and will decompose at higher temperatures.

-

Side Reaction Prevention: It minimizes side reactions such as ether cleavage or reaction with the halogen substituents.

-

Experimental Protocols

Safety Precaution: All organolithium reagents are pyrophoric and react violently with water and protic solvents. All procedures must be conducted under a strict inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware.

Figure 2: General experimental workflow for ortho-lithiation and electrophilic quench.

Protocol 1: Synthesis of 2-Chloro-4-fluorobenzoic Acid

This protocol utilizes the robust and non-nucleophilic base LDA, followed by quenching with carbon dioxide to yield the corresponding carboxylic acid, a versatile synthetic intermediate.[2][16]

Materials:

-

1-Chloro-3-fluorobenzene (1.0 eq)

-

Diisopropylamine (1.2 eq), freshly distilled

-

n-Butyllithium (1.1 eq, e.g., 2.5 M in hexanes)

-

Anhydrous Tetrahydrofuran (THF)

-

Carbon Dioxide (gas or solid dry ice)

-

Hydrochloric Acid (e.g., 2 M aqueous)

-

Ethyl Acetate

-

Brine

Procedure:

-

LDA Preparation: To an oven-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous THF and freshly distilled diisopropylamine (1.2 eq). Cool the solution to -78 °C. Slowly add n-BuLi (1.1 eq) dropwise, ensuring the internal temperature does not exceed -70 °C. Stir the resulting colorless solution at -78 °C for 30 minutes.

-

Lithiation: To the freshly prepared LDA solution, add a solution of 1-chloro-3-fluorobenzene (1.0 eq) in anhydrous THF dropwise, maintaining the temperature at -78 °C. Stir the reaction mixture at this temperature for 2 hours.

-

Carboxylation (Quench): While maintaining the cold temperature, quench the reaction by bubbling CO₂ gas through the solution for 30 minutes, or by carefully transferring the reaction mixture via cannula onto an excess of crushed, anhydrous dry ice.

-

Workup: Allow the mixture to warm to room temperature. Add 2 M HCl until the aqueous layer is acidic (pH ~2). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude 2-chloro-4-fluorobenzoic acid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Protocol 2: Synthesis of (2-Chloro-4-fluorophenyl)(diphenyl)methanol

This protocol demonstrates the use of n-BuLi with the additive TMEDA and trapping with a ketone electrophile.

Materials:

-

1-Chloro-3-fluorobenzene (1.0 eq)

-

TMEDA (N,N,N',N'-Tetramethylethylenediamine) (1.2 eq), freshly distilled

-

n-Butyllithium (1.1 eq, e.g., 2.5 M in hexanes)

-

Benzophenone (1.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous Ammonium Chloride (NH₄Cl)

-

Ethyl Acetate

-

Brine

Procedure:

-

Reaction Setup: To an oven-dried, three-neck flask under a nitrogen atmosphere, add anhydrous THF, 1-chloro-3-fluorobenzene (1.0 eq), and freshly distilled TMEDA (1.2 eq).

-

Lithiation: Cool the solution to -78 °C. Slowly add n-BuLi (1.1 eq) dropwise. A color change (typically to yellow or orange) indicates the formation of the aryllithium species. Stir the reaction at -78 °C for 1 hour.

-

Electrophilic Trap: Add a solution of benzophenone (1.1 eq) in a minimal amount of anhydrous THF dropwise to the aryllithium solution at -78 °C. Stir for an additional 1-2 hours at this temperature.

-

Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution while the flask is still in the cold bath. Allow the mixture to warm to room temperature.

-

Purification: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel.

Troubleshooting and Key Considerations

-

Anhydrous Conditions are Paramount: Water will rapidly quench the organolithium base and the aryllithium intermediate. Ensure all glassware is oven- or flame-dried and solvents are rigorously dried.

-

Titration of Organolithium Reagents: The molarity of commercial alkyllithium solutions can decrease over time. It is best practice to titrate the solution (e.g., using the Gilman double titration method) before use to ensure accurate stoichiometry.

-

Low Yields: This can result from insufficient cooling, wet reagents/solvents, or inaccurate reagent stoichiometry.

-

Formation of Regioisomers: While C-2 lithiation is highly favored, trace amounts of other isomers may form. This can sometimes be mitigated by switching the base (e.g., from n-BuLi to the bulkier LDA or LiTMP) or by optimizing the reaction time and temperature.[10]

-

Halogen-Metal Exchange: While deprotonation is generally faster, prolonged reaction times or elevated temperatures can sometimes lead to lithium-halogen exchange, particularly with stronger bases like t-BuLi. This is less of a concern for chloro and fluoro substituents compared to bromo or iodo.[9]

References

-

University of Rochester. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]

-

Krawczuk, P. (n.d.). Directed Metalation: A Survival Guide. Baran Group Meeting, Scripps Research. Retrieved from [Link]

-

Ghorai, P. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC, 2015(iv), 19-47. Retrieved from [Link]

- Narasimhan, N. S., & Bhide, B. H. (1983). Mechanism of aromatic lithiation reactions--Importance of steric factors. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 92(6), 625-634.

-

Mortier, J. (n.d.). Directed Ortho Metalation. Unblog.fr. Retrieved from [Link]

-

Wikipedia. (2023). Schlosser's base. Retrieved from [Link]

-

NotEvans. (2018). Why are DOM lithiations sometimes conducted at −78 °C and othertimes conducted at elevated temperatures?. Chemistry Stack Exchange. Retrieved from [Link]

-

Yoshida, J., & Nagaki, A. (2014). Trapping of Transient Organolithium Compounds. Kobe University Repository. Retrieved from [Link]

-

Collum, D. B., et al. (2012). Regioselective Lithium Diisopropylamide-Mediated Ortholithiation of 1-Chloro-3-(trifluoromethyl)benzene: Role of Autocatalysis, Lithium Chloride Catalysis, and Reversibility. Journal of the American Chemical Society, 134(46), 19045–19054. Retrieved from [Link]

-

Mongin, F., & Schlosser, M. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551-6554. Retrieved from [Link]

- Narasimhan, N. S., & Joshi, R. R. (1989). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 101(3), 205-214.

- Bailey, W. F., & Longstaff, S. C. (2020). Optimization of Organolithium Reactions. Organic Process Research & Development, 24(6), 899-913.

-

Monteiro, N. V., et al. (2021). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 26(11), 3326. Retrieved from [Link]

-

ECI Digital Archives. (n.d.). Continuous flow intensification of ortho-lithiation at ambient conditions. Retrieved from [Link]

- Daugulis, O., & Zaitsev, V. G. (2005). Two Methods for Direct ortho-Arylation of Benzoic Acids.

-

Wikipedia. (2023). Directed ortho metalation. Retrieved from [Link]

-

Mulvey, R. E., et al. (2014). Insights into the metalation of benzene and toluene by Schlosser's base: a superbasic cluster comprising PhK, PhLi, and tBuOLi. Angewandte Chemie International Edition, 53(2), 553-556. Retrieved from [Link]

- Google Patents. (2022). CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material.

-

Strohmann, C., et al. (2022). Towards Substrate–Reagent Interaction of Lochmann–Schlosser Bases in THF. Chemistry – A European Journal, 28(71), e202202685. Retrieved from [Link]

-

ResearchGate. (2022). Initial suggestion of the Lochmann–Schlosser base's key metalation.... Retrieved from [Link]

-

Kristensen, J., et al. (2001). Synthesis of Ortho Substituted Arylboronic Esters by in Situ Trapping of Unstable Lithio Intermediates. Organic Letters, 3(9), 1435-1437. Retrieved from [Link]

-

ResearchGate. (2014). Which one is the best reagent for the lithiation of 3-bromothiophene, n-BuLi, t-BuLi, LDA and why?. Retrieved from [Link]

-

Amprius Technologies. (n.d.). How Operating Temperature Affects Lithium-Ion Batteries. Retrieved from [Link]

- Lambert, K. M., & Collum, D. B. (2017). Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions. Accounts of Chemical Research, 50(9), 2316–2325.

-

Di Giacomo, F. (2023). Experimental Evidence on the Effect of Temperature on the Performance of a Lithium-Ion Battery. Energies, 16(14), 5406. Retrieved from [Link]

- Google Patents. (2016). CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof.

-

Myers, A. G. (n.d.). Directed Ortho Metalation. Myers Research Group, Harvard University. Retrieved from [Link]